N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound integrates an imidazo[1,2-b]pyrazole moiety with a thiophene-2-sulfonamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole moieties have been reported to show a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
Imidazole-containing compounds are known for their amphoteric nature, showing both acidic and basic properties . This allows them to interact with various biological targets, leading to a wide range of effects.
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of imidazole-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-2-sulfonamide group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-b]pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. The imidazo[1,2-b]pyrazole moiety is known for its bioactivity, and the sulfonamide group is a common pharmacophore in many drugs. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzene-sulfonamide
- N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide stands out due to the presence of the thiophene ring, which can impart unique electronic properties and reactivity. This makes it particularly interesting for applications in materials science and as a potential pharmacological agent.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c16-19(17,11-2-1-9-18-11)13-5-6-14-7-8-15-10(14)3-4-12-15/h1-4,7-9,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOZICDCHVSEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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